O-Mono-2,4-DNP-L-tyrosine

Übersicht

Beschreibung

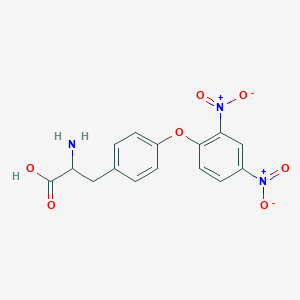

O-Mono-2,4-DNP-L-tyrosine is an organic compound with the molecular formula C15H13N3O7 This compound is a derivative of phenylalanine, a common amino acid, and features a dinitrophenoxy group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-Mono-2,4-DNP-L-tyrosine typically involves the following steps:

Nitration: The phenylalanine derivative undergoes nitration to introduce nitro groups at the 2 and 4 positions of the phenyl ring.

Etherification: The nitrated compound is then subjected to etherification to attach the dinitrophenoxy group to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and etherification processes, utilizing specialized reactors and controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of strong acids and bases, as well as temperature control to optimize the reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

O-Mono-2,4-DNP-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

O-Mono-2,4-DNP-L-tyrosine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of O-Mono-2,4-DNP-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dinitrophenoxy group may play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-3-phenylpropanoic acid: A simpler derivative without the dinitrophenoxy group.

2-amino-3-(4-fluorophenyl)propanoic acid: A derivative with a fluorine atom instead of the dinitrophenoxy group.

2-amino-3-(4-nitrophenyl)propanoic acid: A derivative with a single nitro group.

Uniqueness

O-Mono-2,4-DNP-L-tyrosine is unique due to the presence of the dinitrophenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Biologische Aktivität

O-Mono-2,4-DNP-L-tyrosine (CAS Number: 10567-73-4) is a derivative of the amino acid L-tyrosine, modified with a 2,4-dinitrophenyl (DNP) group. This compound has garnered attention for its potential biological activities, particularly in the fields of neurobiology and pharmacology. This article reviews the biological activities associated with this compound, including its antioxidant properties, effects on cognitive functions, and implications in various therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₇ |

| Molecular Weight | 347.28 g/mol |

| CAS Number | 10567-73-4 |

| Synonyms | O-2,4-DNP-L-Tyrosine |

Antioxidant Activity

This compound exhibits significant antioxidant properties due to the presence of the phenolic group. The phenolic compounds are known to scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases. Studies indicate that derivatives of L-tyrosine possess radical scavenging abilities that can mitigate the harmful effects of reactive oxygen species (ROS) in biological systems .

The antioxidant mechanism is primarily attributed to the donation of hydrogen atoms from the hydroxyl groups present in the phenolic structure. The bond dissociation enthalpy of these compounds is lower than that of simple phenols, enhancing their capacity to act as radical scavengers . For example, this compound has been shown to exhibit higher radical scavenging activity compared to its non-modified counterparts.

Neuro-Cognitive Effects

Research has demonstrated that L-tyrosine and its derivatives can influence cognitive functions, particularly under stress conditions. A study examining acute tyrosine administration revealed its effects on cognitive control tasks related to dopamine functioning in the aging brain . The results indicated that while tyrosine supplementation could enhance certain cognitive tasks in younger populations, its efficacy diminishes with age due to altered dopamine receptor sensitivity.

Case Study: Acute Tyrosine Administration

In a double-blind placebo-controlled study involving older adults, participants received a dosage of 150 mg/kg body weight of tyrosine or placebo. The findings suggested that tyrosine administration reduced proactive response slowing but did not significantly affect reactive stopping tasks. This indicates a selective influence on cognitive processes dependent on dopaminergic activity .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Neuroprotection : Its antioxidant properties could be harnessed in treating neurodegenerative diseases such as Parkinson's and Alzheimer's by reducing oxidative stress.

- Cognitive Enhancement : While results are mixed regarding its efficacy across different age groups, there may be potential for enhancing cognitive performance in younger individuals under stress.

- Biochemical Research : As a DNP derivative, it serves as a useful tool in biochemical assays for studying protein interactions and molecular recognition processes due to its ability to form stable complexes with proteins .

Eigenschaften

IUPAC Name |

2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O7/c16-12(15(19)20)7-9-1-4-11(5-2-9)25-14-6-3-10(17(21)22)8-13(14)18(23)24/h1-6,8,12H,7,16H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFDOVYRFJQGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401473, DTXSID401242188 | |

| Record name | O-Mono-2,4-DNP-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20263-43-8, 10567-73-4 | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20263-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Mono-2,4-DNP-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanine, 3-[p-(2,4-dinitrophenoxy)phenyl]-, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401242188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.